2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
Descripción
This compound features a pyrimidine core substituted with a methyl group and a morpholine moiety at positions 4 and 6, respectively. The pyrimidine is linked via a piperazine bridge to a cyclopenta[b]pyridine-3-carbonitrile scaffold. Although direct pharmacological data for this compound are unavailable in the provided evidence, structurally analogous molecules (e.g., trisubstituted pyrimidines and pyridinecarbonitriles) demonstrate antimalarial, antimicrobial, and kinase-inhibitory activities .
Propiedades
IUPAC Name |
2-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O/c1-16-13-20(27-9-11-30-12-10-27)26-22(24-16)29-7-5-28(6-8-29)21-18(15-23)14-17-3-2-4-19(17)25-21/h13-14H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYZQYBRNIILOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=C(C=C4CCCC4=N3)C#N)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Key Observations :
- Substituent Effects : Morpholine and piperazine groups are common across analogues, but substituents like thiophene () or sulfonamide () modulate lipophilicity and target selectivity.
- Carbonitrile Role : The carbonitrile group in all listed compounds likely enhances hydrogen bonding with enzymatic targets, as seen in kinase inhibitors .
Pharmacological and Physicochemical Properties
- Solubility : Morpholine and piperazine groups improve aqueous solubility compared to purely aromatic systems (e.g., ’s thiophene derivative) .
- Bioactivity: Antimalarial: Trisubstituted pyrimidines with piperazine links (e.g., compound 74 in ) show IC50 values <100 nM against Plasmodium falciparum. Antimicrobial: Triazolopyrimidine derivatives () exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus. Kinase Inhibition: Thienopyrimidines () inhibit PI3K/mTOR pathways with nanomolar potency.
Challenges and Opportunities
- Selectivity : Morpholine-containing analogues (e.g., ) often target lipid kinases, but cyclopenta[b]pyridine’s fused ring system could confer unique selectivity .
- Optimization : Substituting the cyclopenta[b]pyridine core with electron-withdrawing groups (e.g., carbonitrile) may enhance metabolic stability compared to phenyl or thiophene derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
